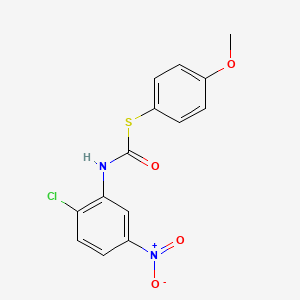
S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate: is an organic compound with the molecular formula C14H11ClN2O4S It is a thiocarbamate derivative, which means it contains a sulfur atom bonded to a carbonyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate typically involves the reaction of 4-methoxyaniline with 2-chloro-5-nitrophenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiocarbamates.
Aplicaciones Científicas De Investigación
Chemistry: S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for research purposes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
- S-(4-Methoxyphenyl) N-(2-methyl-5-nitrophenyl)thiocarbamate
- S-(4-Methoxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate
- S-(4-Methoxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate
Uniqueness: S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate is unique due to the presence of both a methoxy group and a nitro group on the aromatic rings. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
199585-01-8 |
|---|---|
Fórmula molecular |
C14H11ClN2O4S |
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
S-(4-methoxyphenyl) N-(2-chloro-5-nitrophenyl)carbamothioate |
InChI |
InChI=1S/C14H11ClN2O4S/c1-21-10-3-5-11(6-4-10)22-14(18)16-13-8-9(17(19)20)2-7-12(13)15/h2-8H,1H3,(H,16,18) |
Clave InChI |
KZMWXRSLFOOREU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)SC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
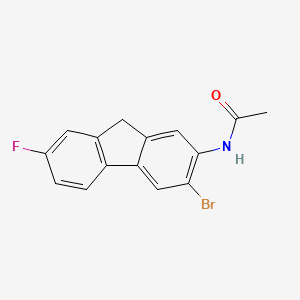
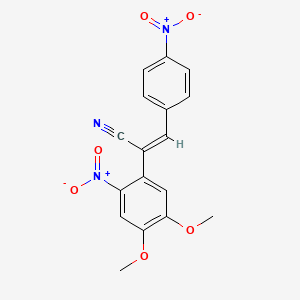
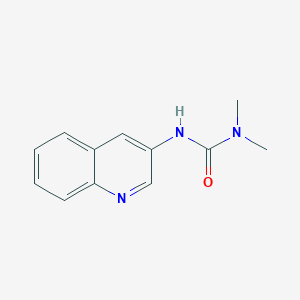
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
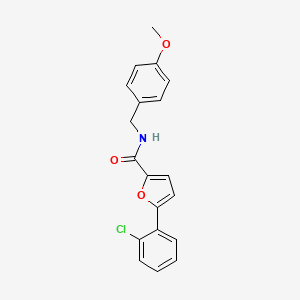


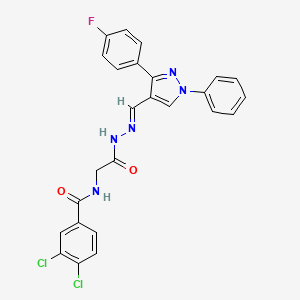

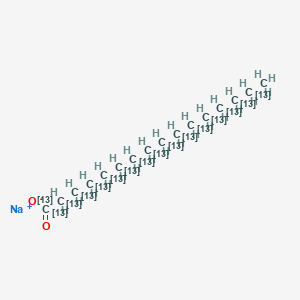
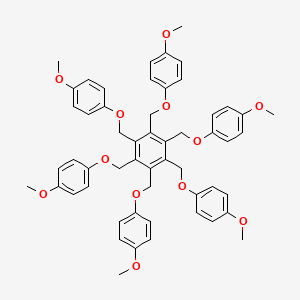
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
